3-[(1H-indazol-5-ylamino)methyl]phenol
Description
Properties
IUPAC Name |
3-[(1H-indazol-5-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-13-3-1-2-10(6-13)8-15-12-4-5-14-11(7-12)9-16-17-14/h1-7,9,15,18H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSRAFLOZPHEJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC2=CC3=C(C=C2)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-indazol-5-ylamino)methyl]phenol typically involves the formation of the indazole ring followed by the introduction of the phenol group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. The methylene bridge can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the phenol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-[(1H-indazol-5-ylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The indazole ring can be reduced under specific conditions to form dihydroindazole derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydroindazole derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-[(1H-indazol-5-ylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(1H-indazol-5-ylamino)methyl]phenol involves its interaction with specific molecular targets and pathways. The indazole ring can bind to various enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues from Evidence
The provided evidence highlights several 3-substituted imidazol-5-yl and indole derivatives with halogen, aryl, or alkyl substituents. These compounds share modular synthesis routes and structural motifs that inform comparisons:
Physicochemical Properties
- Melting Points: Halogenated derivatives (e.g., Compounds 37, 8) exhibit high melting points (>200°C), suggesting strong crystalline packing, whereas 3-[(1H-Indazol-5-ylamino)methyl]phenol’s predicted lower density (1.389 g/cm³) implies less rigidity .
- Solubility: Phenolic derivatives (e.g., target compound) are more water-soluble than nonpolar analogs (e.g., Compound 11 with 4-methoxybenzyl) but less than ionic forms like belumosudil mesylate .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[(1H-indazol-5-ylamino)methyl]phenol, and what reaction conditions require optimization?
- Methodology :
- Nucleophilic substitution : React 1H-indazol-5-amine with a benzyl halide derivative (e.g., 3-hydroxybenzyl bromide) under basic conditions (e.g., KCO in DMF) .
- Buchwald-Hartwig coupling : Use palladium catalysts (e.g., Pd(dppf)Cl) to couple indazole amines with phenolic substrates in dioxane at 80°C .
- Key optimizations : Monitor reaction time (14–24 hours), temperature (80–100°C), and stoichiometry (1:1.5 amine:halide ratio). Purify via silica chromatography (EA:PE = 1:5) .
Q. Which spectroscopic techniques are critical for structural characterization?
- Techniques :
- NMR : Assign peaks for the phenolic -OH (~5.5 ppm), methylene bridge (-CH-NH, ~4.2 ppm), and indazole aromatic protons (6.8–8.2 ppm) .
- Mass spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H] at m/z 267–395 range) and fragmentation patterns .
- X-ray crystallography : Use SHELX-97 for structure refinement; resolve hydrogen bonding between phenolic -OH and indazole N-H .
Q. How can researchers screen for biological activity, such as enzyme inhibition?
- Assay design :
- Kinase inhibition : Test against ROCK2 using ATP-competitive assays (IC determination). Reference SLx-2119 (ROCK2 inhibitor) as a structural analog .
- Antimicrobial activity : Use microbroth dilution (MIC assays) in bacterial/fungal models. Note the role of π-π interactions in target binding .
- Cell viability : Employ MTT assays in cancer cell lines (e.g., HCT-116) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can conflicting NMR data for synthetic intermediates be resolved?
- Strategies :
- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals in indazole and phenol rings .
- Deuterated solvents : Use DMSO-d to sharpen broad -OH/-NH peaks.
- Variable temperature NMR : Reduce rotational barriers for methylene bridges at 40–60°C .
Q. What strategies improve solubility and stability in biological assays?
- Approaches :
- Salt formation : Convert to hydrochloride salts (improves aqueous solubility; e.g., 90 mg/mL in DMSO) .
- Co-solvents : Use 10% DMSO/PBS for in vitro studies. Avoid ethanol due to poor solubility .
- Lyophilization : Stabilize the compound for long-term storage (-20°C, desiccated) .
Q. How do computational methods like DFT aid in understanding electronic properties?
- Applications :
- HOMO-LUMO analysis : Predict reactivity sites (e.g., phenolic -OH as electron donor) .
- Molecular docking : Simulate binding to ROCK2 (PDB: 4XCG) using AutoDock Vina. Focus on hydrogen bonds with Lys121 and Glu154 .
- Solvent effects : Use PCM models to simulate DMSO/water interactions .
Q. What challenges arise in crystallizing this compound, and how can SHELX software assist?
- Crystallization issues :
- Polymorphism : Screen solvents (e.g., ethanol/water mixtures) at 4°C.
- Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement (high-resolution data >1.2 Å) .
- Hydrogen bonding networks : SHELXPRO visualizes interactions between indazole NH and phenolic O .
Q. How can analogs be designed to explore structure-activity relationships (SAR)?
- Design principles :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -F, -CF) on the phenyl ring to enhance binding affinity .
- Linker variation : Replace methylene with ethylene or amide spacers to modulate flexibility .
- Bioisosteres : Substitute indazole with pyrazole or imidazole; test using parallel synthesis .
Q. How is target engagement validated in cellular models?
- Validation methods :
- Western blotting : Measure downstream ROCK2 targets (e.g., phosphorylated MYPT1) .
- Cellular thermal shift assay (CETSA) : Confirm compound-target binding in lysates .
- CRISPR knockdown : Compare activity in ROCK2-knockout vs. wild-type cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
